molecular formula C24H29N3O5 B11406248 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide

Cat. No.: B11406248
M. Wt: 439.5 g/mol
InChI Key: WUTPGRUEHZORDJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 1,2,5-oxadiazole ring and diethoxyphenyl and pentyloxy groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the 1,2,5-oxadiazole ring. This can be achieved through cyclization reactions involving nitrile oxides and alkenes or alkynes. The diethoxyphenyl and pentyloxybenzamide moieties are then introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and base catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors with base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and diethoxyphenyl and pentyloxy substituents contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pentoxybenzamide

InChI

InChI=1S/C24H29N3O5/c1-4-7-8-15-31-19-12-9-17(10-13-19)24(28)25-23-22(26-32-27-23)18-11-14-20(29-5-2)21(16-18)30-6-3/h9-14,16H,4-8,15H2,1-3H3,(H,25,27,28)

InChI Key

WUTPGRUEHZORDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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